An In-Depth Technical Guide to (1-Propyl-piperidin-4-yl)-acetic acid
An In-Depth Technical Guide to (1-Propyl-piperidin-4-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of (1-Propyl-piperidin-4-yl)-acetic acid, a piperidine derivative of interest in medicinal chemistry and drug discovery. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for researchers and drug development professionals.
Compound Profile and Significance
(1-Propyl-piperidin-4-yl)-acetic acid, with the Chemical Abstracts Service (CAS) number 915921-94-7 , belongs to the broad class of piperidine derivatives.[1] The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active alkaloids, making its derivatives a focal point of significant research interest.[2] The presence of both a tertiary amine within the piperidine ring and a carboxylic acid functional group gives this molecule a bifunctional nature, opening avenues for diverse chemical modifications and potential biological interactions.
While specific research applications for (1-Propyl-piperidin-4-yl)-acetic acid are not extensively documented in publicly available literature, its structural components suggest potential as a building block in the synthesis of more complex molecules with desired pharmacological properties.[3] A hydrated form of this compound is also noted, with CAS number 1269054-30-9.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of (1-Propyl-piperidin-4-yl)-acetic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 915921-94-7 | [1] |
| Molecular Formula | C₁₀H₁₉NO₂ | [1][3] |
| Molecular Weight | 185.26 g/mol | [1][3] |
| Appearance | Solid (predicted) | General knowledge |
| pKa (Carboxylic Acid) | ~4.0 ± 0.5 (estimated) | [3] |
| pKa (Piperidine Nitrogen) | ~10.0 ± 0.5 (estimated) | General knowledge |
The acid-base characteristics of this molecule are dictated by the carboxylic acid and the piperidine nitrogen. The carboxylic acid group is expected to have a pKa value typical for aliphatic carboxylic acids, while the tertiary amine in the piperidine ring will have a pKa characteristic of similar cyclic amines.[3] This dual ionic nature influences its solubility and potential for salt formation, which are critical considerations in drug formulation.
Synthesis Methodology: A Plausible and Detailed Approach
Proposed Synthetic Workflow
The proposed synthesis involves a two-step process starting from 4-piperidineacetic acid. The first step is the protection of the carboxylic acid group, followed by the N-alkylation of the piperidine nitrogen, and concluding with the deprotection of the carboxylic acid.
Caption: Proposed synthetic workflow for (1-Propyl-piperidin-4-yl)-acetic acid.
Detailed Experimental Protocol
Step 1: Synthesis of Piperidine-4-acetic acid ethyl ester (Esterification)
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To a solution of piperidine-4-acetic acid (1 equivalent) in anhydrous ethanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.
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Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with ethyl acetate (3 x 5 volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl ester. Purification can be achieved by column chromatography on silica gel.
Step 2: Synthesis of (1-Propyl-piperidin-4-yl)-acetic acid ethyl ester (N-Alkylation)
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Dissolve the piperidine-4-acetic acid ethyl ester (1 equivalent) in acetonitrile (10 volumes).
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Add potassium carbonate (2 equivalents) and 1-bromopropane (1.2 equivalents).
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Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.
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After the reaction is complete, cool the mixture and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude N-propylated ester. This product can be purified by vacuum distillation or column chromatography.
Step 3: Synthesis of (1-Propyl-piperidin-4-yl)-acetic acid (Hydrolysis)
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Dissolve the (1-Propyl-piperidin-4-yl)-acetic acid ethyl ester (1 equivalent) in a mixture of ethanol and water (1:1, 10 volumes).
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Add sodium hydroxide (2 equivalents) and stir the mixture at room temperature for 3-5 hours.[4]
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Monitor the hydrolysis by TLC.
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Once the reaction is complete, dilute the mixture with water and acidify to a pH of approximately 6 with dilute hydrochloric acid.[4]
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Extract the product with a suitable organic solvent such as ethyl acetate.[4]
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (1-Propyl-piperidin-4-yl)-acetic acid.
Potential Pharmacological Applications and Biological Context
The piperidine scaffold is a cornerstone in the development of various therapeutic agents.[2] While direct pharmacological data for (1-Propyl-piperidin-4-yl)-acetic acid is scarce, the activities of structurally similar compounds provide valuable insights into its potential applications.
Analgesic Properties
A number of 4,4-disubstituted piperidines have been synthesized and demonstrated potent analgesic activity, with some showing potency comparable to morphine in preclinical models.[5] These compounds often exhibit high affinity for opioid receptors.[5] The structural features of (1-Propyl-piperidin-4-yl)-acetic acid make it a candidate for investigation in the development of novel analgesics.
G-Protein Coupled Receptor (GPCR) Modulation
Piperidine derivatives are well-known modulators of various GPCRs. The specific substitution pattern on the piperidine ring and the nature of the appended functional groups determine the receptor affinity and selectivity. Further research could explore the interaction of (1-Propyl-piperidin-4-yl)-acetic acid and its derivatives with a range of GPCRs implicated in neurological and metabolic disorders.
Building Block for Drug Discovery
The bifunctional nature of (1-Propyl-piperidin-4-yl)-acetic acid makes it a versatile building block for combinatorial chemistry and the synthesis of compound libraries for high-throughput screening.[3] The carboxylic acid can be readily converted to amides, esters, and other functional groups, allowing for the rapid generation of a diverse set of molecules for biological evaluation.
Analytical Methodologies for Characterization and Quantification
Robust analytical methods are crucial for confirming the identity, purity, and quantity of a synthesized compound. The following techniques are standard for the characterization of piperidine carboxylic acid derivatives.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the propyl group (triplet, sextet, triplet), piperidine ring protons (complex multiplets), and the methylene protons adjacent to the carboxyl group (doublet). |
| ¹³C NMR | Resonances for the carbon atoms of the propyl group, the piperidine ring, the methylene group, and the carbonyl carbon of the carboxylic acid. |
| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ at m/z 186.14. |
| Infrared (IR) Spectroscopy | A broad O-H stretch from the carboxylic acid, C-H stretching from the alkyl groups, and a strong C=O stretch from the carbonyl group. |
Chromatographic Purity Assessment
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High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is suitable for assessing the purity of the compound. Detection can be achieved using a UV detector at a low wavelength or an evaporative light scattering detector (ELSD).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of the carboxylic acid to a more volatile ester (e.g., methyl or ethyl ester) may be necessary for GC-MS analysis. This technique can provide both retention time data for purity assessment and mass spectral data for identity confirmation.
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for (1-Propyl-piperidin-4-yl)-acetic acid is not widely available, the safety precautions can be inferred from structurally related compounds, such as piperidine and its derivatives.
GHS Hazard Classification (Inferred):
Based on the GHS classification for the closely related piperidin-1-yl-acetic acid, the following hazards may be anticipated:
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Serious eye damage/eye irritation: May cause serious eye damage.[6]
Recommended Handling Procedures:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Storage:
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Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
(1-Propyl-piperidin-4-yl)-acetic acid is a piperidine derivative with significant potential as a building block in medicinal chemistry and drug discovery. While direct biological data is limited, its structural features and the known activities of related compounds suggest promising avenues for investigation, particularly in the development of novel analgesics and other therapeutic agents. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers to work with this compound and explore its full potential.
References
-
PubChem. Piperidin-1-yl-acetic acid. [Link]
- Google Patents.
-
PMC. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
PubMed. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy (1-Propyl-piperidin-4-yl)-acetic acid | 915921-94-7 [smolecule.com]
- 4. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]
- 5. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097 - PubChem [pubchem.ncbi.nlm.nih.gov]
